molecular formula C21H17N3OS B7732307 (2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

(2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B7732307
M. Wt: 359.4 g/mol
InChI Key: QPKQZIKZHLEAKT-WOJGMQOQSA-N
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Description

(2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a thiazole ring, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Phenylprop-2-enamide Moiety: This step involves the reaction of the thiazole derivative with cinnamoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide: shares structural similarities with other thiazole derivatives such as:

Uniqueness

  • Structural Uniqueness : The presence of the cyano group and the phenylprop-2-enamide moiety distinguishes it from other thiazole derivatives.
  • Functional Uniqueness : Its unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-6-5-9-17(10-15)12-19-14-23-21(26-19)24-20(25)18(13-22)11-16-7-3-2-4-8-16/h2-11,14H,12H2,1H3,(H,23,24,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKQZIKZHLEAKT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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